molecular formula C8H14O4S B5506960 2-(butylthio)succinic acid

2-(butylthio)succinic acid

Cat. No.: B5506960
M. Wt: 206.26 g/mol
InChI Key: RTJMFWSSMKLWKL-UHFFFAOYSA-N
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Description

2-(Butylthio)succinic acid (CAS: 3972-46-1) is a thioether derivative of succinic acid, characterized by a butylthio (-S-C₄H₉) substituent at the second carbon of the succinic acid backbone. Its IUPAC name is (2R)-2-(butylsulfanyl)succinic acid, indicating its chiral center at the second carbon. Its synthesis typically involves thioalkylation reactions, where a thiol group replaces a hydroxyl or other leaving group on succinic acid derivatives. Structural analogs, such as 2-(propylthio)succinic acid (CAS: 45015-91-6), highlight the variability in alkyl chain length within this class of compounds .

Properties

IUPAC Name

2-butylsulfanylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-2-3-4-13-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMFWSSMKLWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)succinic acid typically involves the reaction of succinic acid with butylthiol under specific conditions. One common method is the esterification of succinic acid followed by the introduction of the butylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-(butylthio)succinic acid may involve large-scale esterification and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous stirred-tank reactors (CSTRs) or packed-bed reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The butylthio (-S-C₄H₉) moiety can undergo oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction Conditions Products Key Notes
Oxidation to sulfoxideH₂O₂ or mCPBA in polar solvents (e.g., CH₃COOH)2-(Butylsulfinyl)succinic acidMild conditions favor sulfoxide formation .
Further oxidation to sulfoneExcess H₂O₂ or KMnO₄ under acidic conditions2-(Butylsulfonyl)succinic acidRequires stronger oxidants and elevated temperatures .

Mechanistic Insight :

  • The sulfur atom in the thioether undergoes electrophilic oxidation, forming sulfoxide (S=O) and sulfone (O=S=O) groups sequentially.

  • Reaction rates depend on steric hindrance from the butyl group and electronic effects of the succinic acid backbone .

Esterification of Carboxylic Acid Groups

The two carboxylic acid groups can undergo esterification, forming mono- or diesters.

Reaction Conditions Products Key Notes
DiesterificationAcid catalysis (H₂SO₄) with alcohols (ROH)Dialkyl 2-(butylthio)succinateHigh yields require excess alcohol and azeotropic water removal .
MonoesterificationSelective protection (e.g., DCC/DMAP)Monoalkyl 2-(butylthio)succinateControlled stoichiometry prevents over-esterification .

Example :
Reacting 2-(butylthio)succinic acid with tert-butanol in the presence of H₂SO₄ yields di-tert-butyl 2-(butylthio)succinate, analogous to methods in .

Salt Formation with Bases

The carboxylic acid groups react with inorganic or organic bases to form salts.

Reaction Conditions Products Key Notes
Neutralization with NaOHAqueous NaOH at 25°CDisodium 2-(butylthio)succinateExothermic reaction; pH-dependent solubility .
Reaction with aminesEthanol reflux with primary/secondary aminesAmmonium or alkylammonium saltsSalts may exhibit enhanced crystallinity .

Applications :

  • Salts improve solubility in aqueous systems, useful in pharmaceutical or polymer applications .

Decarboxylation Reactions

Under thermal or catalytic conditions, decarboxylation may occur, though the thioether group influences reactivity.

Reaction Conditions Products Key Notes
Thermal decarboxylationHeating >150°C in inert atmosphere3-(Butylthio)propanoic acid + CO₂Competing decomposition pathways possible .
Metal-catalyzed decarboxylationCu or Pd catalysts in polar aprotic solventsThioether-functionalized alkeneRequires precise control to avoid side reactions .

Challenges :

  • The electron-donating thioether group may stabilize intermediates, altering decarboxylation kinetics compared to unsubstituted succinic acid .

Thioether-Specific Reactions

The butylthio group participates in nucleophilic substitutions or eliminations.

Reaction Conditions Products Key Notes
Alkylation of sulfideRX (alkyl halide), base (e.g., K₂CO₃)2-(Alkylbutylthio)succinic acidLimited by steric bulk of the butyl group .
Elimination to form disulfideOxidative coupling (I₂ or Fe³⁺)Bis(2-succinic acid) disulfideRequires careful stoichiometry to avoid over-oxidation .

Polymerization Potential

The carboxylic acid groups enable condensation polymerization:

Reaction Conditions Products Key Notes
Polyester synthesisMelt polycondensation with diolsThioether-functionalized polyestersCatalyzed by Brønsted acids (e.g., [BSMIM][HSO₄]) .
Crosslinking via disulfide bondsOxidative conditions (O₂, catalysts)Thermoreversible polymer networksExploits dynamic S–S bonds for recyclability .

References

Scientific Research Applications

2-(Butylthio)succinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylthio)succinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The butylthio group can interact with thiol groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

2-(Propylthio)succinic Acid (CAS: 45015-91-6)

  • Structure : Differs by a shorter propyl (-C₃H₇) chain instead of butyl.
  • Applications : While specific data on its bioactivity is absent in the evidence, its structural similarity suggests utility in coordination chemistry or as a corrosion inhibitor, akin to other thio-succinic acids .

2-(1,3-Benzothiazol-2-ylthio)succinic Acid (CAS: 95154-01-1)

  • Structure : Features a benzothiazole aromatic ring instead of an alkyl chain.
  • Applications : Marketed as Irgacor 252LD and Reocor 152 , it is used industrially as a corrosion inhibitor. Its higher molecular weight (vs. alkylthio derivatives) may enhance stability under harsh conditions .

(E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic Acid (Compound 13)

  • Structure : A benzylidene-substituted succinic acid with bulky tert-butyl and hydroxyl groups.
  • Properties : Demonstrated superior bioactivity in computational studies, acting as a potent enzyme inhibitor (GPCR ligand, nuclear receptor modulator) with low toxicity. Its IC₅₀ values for enzyme inhibition surpassed those of butylated hydroxytoluene (BHT) and unmodified succinic acid .

Pharmacokinetic and Toxicity Profiles

  • 2-(Butylthio)succinic Acid: No direct toxicity data is provided, but alkylthio groups generally increase metabolic stability compared to hydroxyl or carboxylate groups.
  • Benzylidene Derivatives (e.g., Compound 13) : In silico studies predict favorable drug-likeness (Lipinski’s rule compliance) and low mutagenic or irritant risk. Oral rat LD₅₀ estimates exceed 500 mg/kg, indicating low acute toxicity .
  • Natural Succinic Acid: Found in plants (e.g., Gardenia jasminoides, Trichosanthes kirilowii), it is non-toxic and contributes to flavor profiles (e.g., sourness in tomatoes) .

Q & A

Q. What experimental approaches are recommended for synthesizing 2-(butylthio)succinic acid?

Synthesis can involve thioetherification of succinic acid derivatives with butylthiol under controlled conditions. Methodologies such as Plackett-Burman or central composite designs (CCD) are effective for optimizing reaction parameters (e.g., pH, temperature, molar ratios) to maximize yield . Kinetic modeling of analogous reactions (e.g., furfural oxidation to succinic acid) can guide pathway selection by identifying rate-limiting steps .

Q. How can researchers validate the purity and identity of synthesized 2-(butylthio)succinic acid?

Use ultra-performance liquid chromatography (UPLC) with characteristic peak identification, as demonstrated for structurally similar succinic acid derivatives in plant extracts . Pair this with mass spectrometry (exact molecular weight: 220.09 g/mol) and nuclear magnetic resonance (NMR) to confirm functional groups (e.g., thioether linkage at C2) . For purity, quantify hydrogen bond donors (2) and acceptors (4) via computational tools like PSA analysis .

Q. What are the key physicochemical properties influencing solubility and reactivity of 2-(butylthio)succinic acid?

LogP (~1.98) predicts moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) . The four rotatable bonds and thioether group enhance conformational flexibility, potentially affecting intermolecular interactions in catalytic or biological systems . Experimental validation via Hansen solubility parameters is advised for solvent selection.

Advanced Research Questions

Q. How can metabolic engineering strategies improve the biotechnological production of 2-(butylthio)succinic acid?

Overexpress NAD(+)-dependent malic enzyme in E. coli mutants to redirect carbon flux toward succinic acid precursors, as shown in native succinic acid biosynthesis . Introduce thioether-forming enzymes (e.g., sulfurtransferases) or non-natural pathways via synthetic biology to incorporate the butylthio moiety . Optimize media with renewable feedstocks (e.g., glycerol) to enhance economic feasibility .

Q. What statistical methods resolve contradictions in yield data across different synthesis protocols?

Apply parameter estimation and correlation analysis to kinetic models, as demonstrated in furfural oxidation studies . Use ANOVA to compare experimental designs (e.g., CCD vs. Plackett-Burman) and identify confounding variables (e.g., impurity effects) . Sensitivity analysis can isolate critical parameters (e.g., hydrogen peroxide concentration in oxidative steps) .

Q. How does 2-(butylthio)succinic acid interact with biological systems, and what mechanisms underlie its bioactivity?

Investigate its role as a sulfate metabolite analog in regulating microbial activity, similar to 2-(3-methylbenzyl)succinic acid in sulfate-reducing bacteria . Use molecular docking to predict binding affinities with enzymes (e.g., malate dehydrogenase) and validate via in vitro assays. For plant growth regulation studies, apply dose-response experiments in model species (e.g., Lavandula angustifolia) with hormonal activity comparisons .

Q. What computational tools are effective for predicting the environmental fate of 2-(butylthio)succinic acid?

Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and ecotoxicity. Use molecular dynamics simulations to assess interactions with soil organic matter or aquatic matrices, leveraging PSA and LogP data . Validate predictions with experimental persistence studies under varying pH and temperature conditions.

Methodological Notes

  • Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: include raw data (e.g., kinetic curves, NMR spectra) in supplementary materials and cite validation methods for known compounds .
  • Conflict Resolution : Address contradictory yield or activity data by cross-referencing synthesis conditions (e.g., catalyst type, reaction time) and statistical confidence intervals .

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